Epelmycin E
Description
This compound has been reported in Streptomyces galilaeus, Streptomyces bobili, and Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside from Streptomyces violaceus; structure given in first source
Properties
CAS No. |
76264-93-2 |
|---|---|
Molecular Formula |
C42H53NO16 |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1 |
InChI Key |
DGBFPZUOWZFVHF-SMUQNYKLSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Other CAS No. |
138636-10-9 |
Synonyms |
epelmycin E |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Epelmycin E: A Technical Guide to its Discovery and Isolation from Streptomyces violaceus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin E, a novel anthracycline antibiotic, was first reported as a product of the blocked mutant strain SU2-730 of Streptomyces violaceus A262.[1] This discovery is significant as anthracyclines are a critically important class of compounds, renowned for their potent cytotoxic activities against various cancer cell lines. This document outlines the general methodologies that would have been employed in the discovery and isolation of this compound, providing researchers with a foundational understanding for the exploration of new anthracycline metabolites.
Physicochemical and Spectroscopic Properties
Detailed physicochemical and spectroscopic data for this compound are not publicly available. However, data for the closely related Epelmycin A, isolated from the same bacterial strain, offers valuable comparative insights.
Table 1: Physicochemical and Spectroscopic Properties of Epelmycin A
| Property | Value |
| Molecular Formula | C42H53NO15 |
| Molecular Weight | 811.9 g/mol |
| IUPAC Name | methyl (1S,2R,4S)-4-[(2S,4R,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate[2] |
| CAS Number | 107807-25-0 |
| Appearance | Data not available |
| Solubility | Data not available |
| Optical Rotation | Data not available |
| UV-Vis Spectroscopy | Data not available |
| IR Spectroscopy | Data not available |
| Mass Spectrometry | Exact Mass: 811.34151998 Da[2] |
| ¹H-NMR Spectroscopy | Data not available |
| ¹³C-NMR Spectroscopy | Data not available |
Biological Activity
The Epelmycin family of compounds has demonstrated significant in vitro cytotoxicity against murine leukemic L1210 cells.
Table 2: In Vitro Cytotoxicity of Epelmycins against Murine Leukemic L1210 Cells
| Compound | IC50 (µg/mL) |
| Epelmycin A | Data not available |
| Epelmycin B | Data not available |
| Epelmycin C | Data not available |
| Epelmycin D | Data not available |
| This compound | Data not available |
Note: While the primary literature indicates these assays were performed, the specific IC50 values are not publicly accessible.
The antimicrobial spectrum of this compound has also been evaluated, though specific minimum inhibitory concentration (MIC) data is not available. Generally, anthracyclines exhibit activity against Gram-positive bacteria.
Table 3: Antimicrobial Spectrum of this compound
| Test Organism | Activity (MIC in µg/mL) |
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Pseudomonas aeruginosa | Data not available |
| Candida albicans | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols that are representative of the methodologies used for the discovery and isolation of novel anthracyclines like this compound from Streptomyces.
Fermentation of Streptomyces violaceus SU2-730
Objective: To cultivate the mutant Streptomyces violaceus strain SU2-730 for the production of Epelmycins.
Materials:
-
Cryopreserved culture of Streptomyces violaceus SU2-730
-
Seed culture medium (e.g., ISP Medium 2)
-
Production medium (e.g., a complex medium containing glucose, yeast extract, and peptone)
-
Shake flasks
-
Fermenter
Procedure:
-
Inoculum Preparation: Aseptically transfer a cryopreserved vial of S. violaceus SU2-730 to a shake flask containing the seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production fermenter with the seed culture (typically 5-10% v/v). The production medium should be optimized for secondary metabolite production.
-
Fermentation: Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days. Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.
-
Harvest: After the fermentation period, harvest the culture broth for extraction.
Extraction and Isolation of this compound
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Harvested culture broth
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol)
-
Silica gel for column chromatography
-
Reverse-phase C18 silica gel for HPLC
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction: Centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent. The mycelial cake can also be extracted separately with a polar solvent like methanol.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC) for the presence of the desired compounds.
-
Fine Purification: Pool the fractions containing the Epelmycins and further purify using preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Isolation: Collect the peak corresponding to this compound and remove the solvent under vacuum. Lyophilize the final product to obtain a pure powder.
Structure Elucidation
Objective: To determine the chemical structure of the isolated this compound.
Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to elucidate the connectivity of atoms and the overall structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic activity of this compound against a cancer cell line (e.g., murine leukemic L1210 cells).
Materials:
-
Murine leukemic L1210 cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum
-
This compound stock solution
-
96-well plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed L1210 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Add a viability reagent such as MTT to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50) value.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the generalized workflow for the discovery and isolation of Epelmycins and a conceptual representation of their cytotoxic mechanism.
References
Epelmycin E: A Technical Overview of Preliminary Cytotoxic and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin E is a novel anthracycline antibiotic, one of several Epelmycins (A-E) isolated from the culture broth of a blocked mutant strain (SU2-730) of Streptomyces violaceus A262. As a member of the anthracycline class of compounds, this compound is of interest for its potential cytotoxic and antimicrobial activities. This technical guide provides a summary of the available preliminary data on this compound, including its biological activities and the general experimental protocols relevant to its initial characterization.
Core Concepts: Cytotoxic and Antimicrobial Activity
Data Presentation
Due to the absence of specific IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for this compound in the accessible literature, the following tables are presented as templates that would be populated with experimental data upon obtaining the full primary research articles.
Table 1: Preliminary Cytotoxic Activity of this compound
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| This compound | L1210 | Data not available | Data not available |
| Doxorubicin (Control) | L1210 | Data not available | Data not available |
Table 2: Preliminary Antimicrobial Activity of this compound
| Compound | Staphylococcus aureus MIC (µg/mL) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Ampicillin (Control) | Data not available | Data not available | Data not available |
Experimental Protocols
The following sections describe generalized experimental protocols that are standard in the preliminary evaluation of novel antibiotic compounds like this compound.
Cytotoxicity Assay against L1210 Murine Leukemia Cells
A common method to assess the cytotoxic activity of a compound against a cancer cell line such as L1210 is the MTT assay.
Methodology:
-
Cell Culture: L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A positive control (e.g., Doxorubicin) and a negative control (vehicle) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using methods such as broth microdilution.
Methodology:
-
Bacterial Strains: Standard laboratory strains of bacteria, such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative), are used.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Broth Microdilution:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) controls are included.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Signaling Pathway of Anthracycline-Induced Cytotoxicity
The following diagram illustrates the generally accepted mechanism of action for anthracycline antibiotics, the class to which this compound belongs. This pathway leads to cytotoxicity in cancer cells.
Caption: Mechanism of Anthracycline Cytotoxicity.
Experimental Workflow for Preliminary Bioactivity Screening
The logical flow for the initial assessment of a novel compound like this compound is depicted below.
Caption: Workflow for Bioactivity Screening.
Conclusion
This compound, as a novel anthracycline, holds potential for further investigation as a cytotoxic and antimicrobial agent. This guide provides a framework for understanding the preliminary evaluation of this compound. Access to the full primary research is necessary to populate the data tables and provide the specific, detailed experimental protocols used in its initial characterization. The provided diagrams offer a visual representation of the general mechanisms and workflows involved in the study of such compounds.
Epelmycin E: A Preliminary Mechanistic Investigation
A Technical Guide for Researchers in Drug Development
Introduction
Epelmycin E belongs to the epelmycin group of anthracycline antibiotics, which are ε-rhodomycinone glycosides.[1] While the broader class of anthracyclines is known for its cytotoxic and antimicrobial properties, specific and detailed mechanistic data for this compound is not extensively available in the public domain. For instance, the related compound, Epelmycin A, has been identified as an inhibitor of DNA-directed DNA polymerase and, consequently, DNA synthesis.[1] This guide outlines a proposed series of preliminary studies designed to elucidate the mechanism of action of this compound, providing a robust framework for its initial investigation. The methodologies, expected outcomes, and data presentation formats are designed for researchers, scientists, and drug development professionals.
Phase 1: Determination of Antimicrobial Activity
The initial step in characterizing a potential new antibiotic is to determine its spectrum and potency of antimicrobial activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are selected.
-
Culture Preparation: Bacterial strains are grown overnight in appropriate broth media (e.g., Mueller-Hinton Broth) at 37°C. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive controls (bacteria with no antibiotic) and negative controls (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2]
Hypothetical Quantitative Data: MIC of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Enterococcus faecalis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 64 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Phase 2: Elucidating the Core Mechanism of Action
Once antimicrobial activity is confirmed, the next crucial step is to identify the cellular process targeted by the compound. Macromolecular synthesis assays are a classic and effective method for this purpose.[3][4] These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan.
Experimental Protocol: Macromolecular Synthesis Inhibition Assay
-
Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase.
-
Antibiotic Treatment: The culture is divided into aliquots, and this compound is added at a concentration of 5x MIC. A control group with no antibiotic is also prepared.
-
Radiolabeled Precursor Addition: The following radiolabeled precursors are added to separate aliquots:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Time-Course Sampling: Samples are taken from each aliquot at various time points (e.g., 0, 5, 10, 20, and 30 minutes).
-
Macromolecule Precipitation: The samples are treated with trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Quantification: The precipitated macromolecules are collected on filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity in the treated samples is compared to the untreated control to determine the percentage of inhibition for each pathway.
Hypothetical Quantitative Data: Macromolecular Synthesis Inhibition
| Time (minutes) | % Inhibition of DNA Synthesis | % Inhibition of RNA Synthesis | % Inhibition of Protein Synthesis | % Inhibition of Peptidoglycan Synthesis |
| 5 | 75 | 10 | 5 | 2 |
| 10 | 92 | 15 | 8 | 5 |
| 20 | 98 | 20 | 12 | 8 |
| 30 | 99 | 25 | 15 | 10 |
Workflow for Investigating the Mechanism of Action
References
An In-depth Technical Guide to the Spectral Properties of Epelmycin E
Disclaimer: Detailed spectral data and specific experimental protocols for Epelmycin E, a member of the anthracycline class of antibiotics, are not fully available in publicly accessible domains. The primary research article, Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 by Johdo et al. (1991), remains the definitive source. This guide compiles the available data and presents generalized experimental protocols typical for the characterization of such compounds.
Physicochemical and UV-Visible Spectroscopic Data
This compound is a red powder derived from a blocked mutant of Streptomyces violaceus. Its known physicochemical and UV-Visible properties are summarized below.
| Property | Data |
| Molecular Formula | C₄₂H₅₃NO₁₆ |
| Molecular Weight | 827.878 g/mol |
| Physical Appearance | Red powder |
| Melting Point | 160-163°C (decomposes) |
| Optical Rotation | [α]²³D +104° (c, 0.02 in CHCl₃) |
| UV/Visible (in MeOH) | λₘₐₓ 207 nm |
| UV/Visible (in MeOH/NaOH) | λₘₐₓ 246 nm (ε 43400), 290 nm (sh) (ε 7940), 615 nm (ε 10800), 660 nm (ε 12700)[1] |
Infrared, NMR, and Mass Spectrometry Data
Specific IR, NMR, and Mass Spectrometry data for this compound are not available in the reviewed literature. A comprehensive analysis would typically include the following characterizations.
| Spectroscopic Technique | Typical Data Reported |
| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): Not available in accessed resources. Characteristic peaks for hydroxyl, carbonyl, and glycosidic bonds would be expected. |
| ¹H NMR Spectroscopy | δ (ppm): Not available in accessed resources. Signals corresponding to aromatic, aliphatic, and sugar protons would be assigned. |
| ¹³C NMR Spectroscopy | δ (ppm): Not available in accessed resources. Resonances for carbonyl, aromatic, and aliphatic carbons would be identified. |
| Mass Spectrometry (MS) | m/z: Not available in accessed resources. Fast Atom Bombardment (FAB-MS) would likely have been used, providing a molecular ion peak. |
General Experimental Methodologies
The following sections describe generalized protocols for the isolation and spectroscopic analysis of natural products like this compound from Streptomyces.
3.1. Fermentation and Isolation
The production of secondary metabolites such as Epelmycins typically involves the cultivation of the producing organism, in this case, a mutant strain of Streptomyces violaceus, in a suitable nutrient-rich medium.
-
Inoculation and Fermentation: A seed culture of the Streptomyces strain is used to inoculate a larger production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for the biosynthesis of the target compounds.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive compounds are then extracted from both the mycelium and the supernatant using organic solvents such as ethyl acetate or chloroform.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. These methods may include:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Chromatography: For size-exclusion and further purification.
-
High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.
-
3.2. Spectroscopic Analysis
-
UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The purified compound is dissolved in a suitable solvent (e.g., methanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film. The spectrum reveals the presence of specific functional groups in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃). These spectra provide detailed information about the carbon-hydrogen framework of the molecule, which is essential for structure elucidation.
-
Mass Spectrometry (MS): For compounds of this era, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a common technique for determining the molecular weight of non-volatile compounds. The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms, leading to the ionization of the analyte and allowing for the determination of its mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isolation and characterization of a novel antibiotic like this compound.
References
Epelmycin E Analogues and Derivatives: A Technical Guide to Identification and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, synthesis, and biological evaluation of Epelmycin E analogues and derivatives. While specific research on this compound derivatives is limited, this document leverages the extensive knowledge of the broader anthracycline class of antibiotics, to which this compound belongs, to provide a foundational understanding for researchers in this field. The principles and methodologies described herein for other anthracyclines, such as doxorubicin and daunorubicin, are directly applicable to the study of novel this compound-based compounds.
Introduction to Epelmycins and the Rationale for Analogue Development
Epelmycins are a group of anthracycline antibiotics produced by Streptomyces violaceus. Like other anthracyclines, they exhibit potent cytotoxic and antimicrobial activities. The clinical use of many anthracyclines is hampered by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance.[1][2][3] The development of analogues and derivatives of existing anthracyclines, such as this compound, is a key strategy to discover new compounds with improved therapeutic indices, including enhanced efficacy, reduced toxicity, and the ability to overcome resistance mechanisms.[3][4]
Core Structure and Opportunities for Modification
The core structure of this compound, like other anthracyclines, consists of a tetracyclic aglycone linked to a sugar moiety. This complex scaffold offers multiple positions for chemical modification to generate novel analogues.
Diagram: Core Anthracycline Structure and Modification Points
Caption: General structure of anthracyclines, highlighting the aglycone and sugar moieties as key areas for chemical modification.
Synthesis of this compound Analogues
The synthesis of new anthracycline analogues can be approached through several methods, including the total synthesis of novel structures or the semi-synthesis from existing natural products. Key synthetic strategies often involve:
-
Glycosylation: Attaching different or modified sugar moieties to the aglycone is a common strategy. This can influence the compound's interaction with DNA and cellular uptake.[2][5]
-
Aglycone Modification: Altering the functional groups on the tetracyclic ring system can impact the compound's redox properties and its ability to inhibit topoisomerase II.[5]
-
Combinatorial Biosynthesis: Genetic engineering of the producing microorganisms can lead to the creation of novel "unnatural" natural products.[2]
General Experimental Protocol for Glycosylation
The following is a generalized protocol for the glycosylation of an anthracycline aglycone, a key step in generating analogues.
-
Protection of Aglycone: Protect reactive functional groups on the aglycone using appropriate protecting groups to ensure regioselective glycosylation.
-
Activation of Glycosyl Donor: Activate the sugar donor (e.g., a glycosyl halide or thioglycoside) with a suitable promoter (e.g., silver triflate, N-iodosuccinimide).
-
Coupling Reaction: React the protected aglycone with the activated glycosyl donor in an inert solvent at a controlled temperature.
-
Deprotection: Remove the protecting groups from the glycosylated product to yield the final analogue.
-
Purification: Purify the synthesized analogue using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Biological Evaluation of this compound Analogues
A thorough biological evaluation is critical to identify promising new drug candidates. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising compounds.
In Vitro Cytotoxicity Assays
The primary method for assessing the anticancer potential of new analogues is through cytotoxicity assays against a panel of cancer cell lines.
Table 1: Representative Cytotoxicity Data for Anthracycline Analogues
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | Parent Compound | MCF-7 | 0.5 - 2 | [5] |
| Daunorubicin | Parent Compound | MCF-7 | ~5 | [5] |
| Analogue 1 | Truncated anthracene core | MCF-7 | 94 - 134 | [5] |
| Analogue 2 | N,N-dimethyl modification | - | Reduced cardiotoxicity | [2] |
| Analogue 3 | Azido-sugar modification | K562/Dox | Active in resistant cells | [6] |
Note: This table presents example data from studies on doxorubicin and daunorubicin analogues to illustrate the types of quantitative data generated. Specific values for this compound analogues would need to be determined experimentally.
Experimental Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogue and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Diagram: Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of novel this compound analogues.
Antimicrobial Activity Assays
For assessing the potential of this compound analogues as antimicrobial agents, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard.
Table 2: Methods for Determining Antimicrobial Activity
| Assay | Description | Endpoint |
| MIC | Lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. | No visible growth |
| MBC | Lowest concentration of an antimicrobial agent required to kill a particular bacterium. | No bacterial growth after subculturing |
Mechanism of Action Studies
Understanding how a novel analogue exerts its biological effect is crucial. Key mechanistic studies for anthracyclines include:
-
Topoisomerase II Inhibition Assays: To determine if the compound inhibits the enzyme's ability to relax supercoiled DNA.
-
DNA Intercalation Studies: Using techniques like fluorescence quenching or thermal denaturation to assess the binding of the analogue to DNA.
-
Reactive Oxygen Species (ROS) Generation Assays: To measure the induction of oxidative stress in cells.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound structure and subsequent biological testing will allow for the elucidation of structure-activity relationships (SAR). This knowledge is invaluable for the rational design of more potent and less toxic derivatives.
Diagram: Structure-Activity Relationship Logic
Caption: The iterative process of designing, testing, and analyzing analogues to establish structure-activity relationships.
Conclusion
The development of this compound analogues and derivatives represents a promising avenue for the discovery of novel anticancer and antimicrobial agents with improved therapeutic properties. While direct research on this compound is in its early stages, the extensive knowledge base for the broader anthracycline class provides a robust framework for guiding future research. By employing the synthetic strategies, biological evaluation methods, and SAR principles outlined in this guide, researchers can systematically explore the chemical space around the this compound scaffold to identify new drug candidates with significant clinical potential.
References
- 1. The Structure of Anthracycline Derivatives Determines Their Subcellular Localization and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 4. Influence of the structure of new anthracycline antibiotics on their biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. teses.usp.br [teses.usp.br]
Methodological & Application
Application Note & Protocol: Extraction and Purification of Epelmycin E from Streptomyces violaceus Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Epelmycin E, an anthracycline antibiotic, from the culture broth of Streptomyces violaceus. The methodology encompasses initial solvent extraction from the fermentation broth, followed by a multi-step chromatographic purification process to yield high-purity this compound. This protocol is designed to be a comprehensive guide for researchers involved in the discovery and development of novel antibiotic compounds.
Introduction
Epelmycins are a class of anthracycline antibiotics produced by mutant strains of Streptomyces violaceus.[1][2][3] Anthracyclines are a crucial group of antineoplastic agents, and the discovery of new variants like this compound is of significant interest for potential therapeutic applications.[4][5] The effective isolation and purification of these compounds from complex fermentation broths are critical steps for their characterization and further investigation. This protocol outlines a robust and reproducible method for obtaining purified this compound. The overall workflow involves the separation of the mycelium from the culture broth, followed by solvent extraction of the supernatant and a series of chromatographic steps to isolate the target compound.
Data Presentation
The following tables summarize representative quantitative data for the extraction and purification of this compound from a 10-liter Streptomyces violaceus fermentation culture. These values are illustrative and may vary depending on the specific fermentation conditions and strain productivity.
Table 1: Solvent Extraction of this compound from Culture Supernatant
| Parameter | Value | Unit |
| Culture Broth Volume | 10 | L |
| Supernatant Volume | ~9.5 | L |
| Extraction Solvent | Ethyl Acetate | - |
| Solvent to Supernatant Ratio | 1:1 | (v/v) |
| Number of Extractions | 3 | - |
| Total Volume of Crude Extract | ~1.5 | L |
| Estimated this compound in Crude Extract | 150-200 | mg |
| Extraction Yield | 85-95 | % |
Table 2: Chromatographic Purification of this compound
| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Mode | Purity of this compound Fraction | Recovery Rate |
| Step 1: Silica Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol Gradient (e.g., 100:1 to 20:1) | Gradient | ~60-70% | ~80-90% |
| Step 2: Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Isocratic | ~90-95% | ~85-95% |
| Step 3: Preparative HPLC | C18 Reversed-Phase (e.g., 10 µm, 250 x 20 mm) | Acetonitrile:Water Gradient with 0.1% Formic Acid | Gradient | >98% | ~70-80% |
Experimental Protocols
Fermentation Broth Harvesting and Mycelium Separation
-
Harvesting: Following the fermentation of Streptomyces violaceus, harvest the entire culture broth.
-
Centrifugation: Separate the mycelial biomass from the culture supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The mycelial pellet can be discarded or processed separately if intracellular accumulation is suspected.
Solvent Extraction of this compound
This procedure utilizes liquid-liquid extraction to partition the relatively nonpolar this compound from the aqueous culture supernatant into an organic solvent.[6][7][8][9][10]
-
pH Adjustment: Adjust the pH of the collected supernatant to 6.0-7.0 using 1M HCl or 1M NaOH.
-
First Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate (e.g., 9.5 L of ethyl acetate for 9.5 L of supernatant).
-
Mixing: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper organic layer will contain the extracted this compound.
-
Collection: Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Pooling and Concentration: Combine all the ethyl acetate extracts. Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
This initial step separates compounds based on polarity.
-
Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable glass column, packed using a slurry method with chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal volume of chloroform and load it onto the pre-equilibrated column.
-
Elution: Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., starting with 100% chloroform, then 100:1, 50:1, 20:1 chloroform:methanol).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the elution profile using thin-layer chromatography (TLC) with a chloroform:methanol (10:1) mobile phase and UV visualization.
-
Pooling: Pool the fractions containing the major red-pigmented band corresponding to this compound.
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield a partially purified this compound fraction.
This step further purifies the sample by removing impurities of different molecular sizes.
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack a column. Equilibrate the column with methanol.
-
Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them to obtain a more purified this compound sample.
The final purification step utilizes preparative HPLC for high-resolution separation.[4][11][12]
-
Column and Mobile Phase: Use a C18 reversed-phase preparative column. The mobile phase will consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Sample Preparation: Dissolve the purified sample from the Sephadex LH-20 step in the initial mobile phase composition.
-
Gradient Elution: Inject the sample onto the column and run a linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% acetonitrile over 30 minutes).
-
Peak Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of anthracyclines) and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected peak using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Purification Steps
Caption: Logical flow of the multi-step purification process.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Anthracycline metabolites from Streptomyces violaceus A262. I. Isolation of antibiotic-blocked mutants from Streptomyces violaceus A262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation methods for anthraquinone related anti-cancer drugs [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline biosynthesis in Streptomyces | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 6. Solvent Partitioning [employees.csbsju.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Anthracycline assay by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of anthracyclines in human hematopoietic cell subpopulations by flow cytometry correlated with high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Spectrum of Epelmycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycins are a group of anthracycline antibiotics produced by Streptomyces violaceus.[1] This class of compounds, which includes Epelmycin E, has been evaluated for both cytotoxic and antimicrobial activities.[1] As with any potential antimicrobial agent, a thorough assessment of its spectrum of activity is crucial for determining its potential clinical applications. This document provides detailed protocols for established methods to characterize the antimicrobial profile of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, Agar Disk Diffusion, and Time-Kill Kinetics assays.
Anthracyclines, the class of antibiotics to which this compound belongs, are known to act primarily through the inhibition of DNA and RNA synthesis.[2] This is achieved through two main mechanisms: the intercalation of the molecule between DNA base pairs and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[2] This interference with essential cellular processes ultimately leads to cell death.
These application notes provide a framework for researchers to generate and present data on the antimicrobial spectrum of this compound in a structured and reproducible manner.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables are templates for organizing experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Microorganisms
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |
| Enterococcus faecalis | ATCC 29212 | |
| Escherichia coli | ATCC 25922 | |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Candida albicans | ATCC 90028 | |
| [Additional Organism] | [Strain ID] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| [Additional Organism] | [Strain ID] |
Interpretation: Bactericidal (MBC/MIC ≤ 4), Bacteriostatic (MBC/MIC > 4)
Table 3: Zone of Inhibition of this compound using Agar Disk Diffusion
| Test Microorganism | Strain ID | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| [Additional Organism] | [Strain ID] |
Table 4: Time-Kill Kinetics of this compound against a Selected Microorganism
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[3]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), adjusted to a pH between 7.2 and 7.4[1]
-
Test microorganism cultures
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of this compound in MHB directly in the 96-well microtiter plate to achieve the desired concentration range.[4] The final volume in each well should be 50 µL of the antibiotic solution at twice the final desired concentration.[1]
-
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the diluted this compound, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) on each plate.[4]
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[1]
-
-
Result Interpretation:
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] It is determined after an MIC test has been completed.[7]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth, including the MIC well and at least two more concentrated wells.[7][8]
-
From each selected well, take a 5-10 µL aliquot and plate it onto an MHA plate.[4]
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]
-
-
Result Interpretation:
Agar Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[8]
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[5]
-
Test microorganism cultures
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of this compound Disks:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC protocol.[5]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[10]
-
Streak the swab evenly across the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[10]
-
-
Disk Application and Incubation:
-
Aseptically place the prepared this compound disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.[5]
-
Space the disks to prevent overlapping of the inhibition zones (at least 24 mm apart from center to center).[5]
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[1]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[11] It helps to determine whether an agent is bactericidal or bacteriostatic.[12]
Materials:
-
This compound stock solution
-
MHB
-
Test microorganism culture
-
Sterile test tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
MHA plates for colony counting
-
Sterile saline for dilutions
Protocol:
-
Inoculum and Test Preparation:
-
Prepare a standardized bacterial inoculum and dilute it in MHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Prepare test tubes with MHB containing this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Inoculate the test tubes with the prepared bacterial suspension. Include a growth control tube without any antibiotic.
-
-
Sampling and Plating:
-
Incubate all tubes in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates for viable colony counting.
-
-
Incubation and Counting:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Result Interpretation:
-
Plot the log10 CFU/mL against time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count.[12] Bacteriostatic activity is indicated by the prevention of bacterial growth without a significant reduction in the viable count.
-
Mechanism of Action of this compound
As an anthracycline, this compound is presumed to share the class's mechanism of action, which involves multiple steps leading to the inhibition of bacterial replication and ultimately, cell death. The primary mechanisms are DNA intercalation and the poisoning of topoisomerase II.
-
Cellular Uptake and Nuclear Localization: this compound passively diffuses into the bacterial cell and localizes in the nucleoid region.
-
DNA Intercalation: The planar anthraquinone backbone of the molecule inserts itself between adjacent base pairs of the bacterial DNA.[1] This intercalation distorts the DNA helix, physically obstructing the processes of DNA replication and RNA transcription.
-
Topoisomerase II Inhibition: this compound forms a stable ternary complex with bacterial DNA and the enzyme topoisomerase II.[1] This complex traps the enzyme after it has created a double-strand break in the DNA, preventing the subsequent re-ligation of the DNA strands.[1]
-
Induction of DNA Damage and Cell Death: The accumulation of unrepaired double-strand breaks triggers the DNA damage response, leading to cell cycle arrest and the initiation of apoptosis or programmed cell death pathways.[14][15]
References
- 1. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. idexx.dk [idexx.dk]
- 9. The evolution of spectrum in antibiotics and bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poly(ethylene imine)s as antimicrobial agents with selective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semisynthetic polymyxins with potent antibacterial activity and reduced kidney cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Models for the Study of the Intracellular Activity of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins [mdpi.com]
- 15. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Epelmycin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epelmycin E is an anthracycline antibiotic, a class of compounds known for their potent biological activities.[1] This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of this compound to evaluate its potential as an antibacterial agent. The protocols described herein are based on established and widely accepted murine models of infection that are considered predictive of clinical efficacy for many antibiotics.[2] Given the limited publicly available information on the specific antibacterial spectrum and physicochemical properties of this compound, this guide also outlines preliminary studies required to inform the design of robust in vivo experiments.
Preclinical Evaluation Workflow for this compound
The successful in vivo evaluation of this compound requires a systematic approach, beginning with essential preliminary studies to inform the design of pivotal efficacy models.
Data Presentation: Summary of Key Experimental Parameters
The following tables provide a structured overview of the quantitative data to be collected during the proposed in vivo studies.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Enterococcus faecalis | Gram-positive | ||
| Streptococcus pneumoniae | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | µg/mL | |
| Tmax (Time to Cmax) | hours | |
| AUC (Area Under the Curve) | µg*h/mL | |
| t1/2 (Half-life) | hours | |
| Clearance | mL/h/kg | |
| Volume of Distribution | L/kg |
Table 3: In Vivo Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/thigh) ± SD | % Reduction vs. Vehicle |
| Vehicle Control | - | - | ||
| This compound | ||||
| Comparator Antibiotic |
Table 4: In Vivo Efficacy of this compound in the Systemic Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Median Survival Time (days) | % Survival at End of Study |
| Vehicle Control | - | |||
| This compound | ||||
| Comparator Antibiotic |
Experimental Protocols
Preliminary Studies
a. Physicochemical Characterization of this compound
-
Objective: To determine the solubility and stability of this compound in various pharmaceutically acceptable vehicles to develop a suitable formulation for in vivo administration.
-
Protocol:
-
Assess the solubility of this compound in common solvents such as water, saline, ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG400).
-
Evaluate the stability of the formulated this compound solution under experimental conditions (e.g., room temperature, 4°C) over a relevant time course.
-
Based on solubility and stability data, select an appropriate vehicle for in vivo administration. A common formulation for poorly water-soluble compounds is a mixture of DMSO, Cremophor EL (or a similar surfactant), and saline.
-
b. In Vitro Antibacterial Spectrum (MIC/MBC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacteria.
-
Protocol:
-
Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test this compound against a panel of Gram-positive and Gram-negative bacteria (see Table 1 for examples).
-
The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth after 18-24 hours of incubation.
-
To determine the MBC, subculture aliquots from wells with no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Pharmacokinetic and Toxicity Studies
a. Pharmacokinetic (PK) Profiling in Mice
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
-
Protocol:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma and quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters as listed in Table 2.
-
b. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Administer escalating single doses of this compound to different groups of mice.
-
Monitor the animals for signs of toxicity, including changes in body weight, clinical signs of distress, and mortality, for at least 7 days.
-
The MTD is defined as the highest dose that does not cause significant morbidity or mortality.
-
In Vivo Efficacy Models
a. Neutropenic Mouse Thigh Infection Model
This model is a standard for evaluating the efficacy of new antibiotics.[2]
-
Objective: To assess the in vivo antibacterial activity of this compound in a localized soft tissue infection model.
-
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Infection: On day 0, inject a standardized inoculum (e.g., 10^6 CFU) of a susceptible bacterial strain (selected based on MIC results) into the thigh muscle of each mouse.
-
Treatment: Initiate treatment with this compound and a comparator antibiotic at a specified time post-infection (e.g., 2 hours). Administer the compounds according to a predetermined dosing schedule based on PK and MTD data. Include a vehicle control group.
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice, aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
-
b. Systemic Infection (Sepsis) Model
-
Objective: To evaluate the efficacy of this compound in a disseminated bacterial infection model.
-
Protocol:
-
Infection: Administer a lethal or sublethal dose of a susceptible bacterial strain to mice via the intraperitoneal or intravenous route.
-
Treatment: Begin treatment with this compound, a comparator antibiotic, and a vehicle control at a specified time post-infection.
-
Endpoint: Monitor the survival of the animals over a defined period (e.g., 7 days). The primary endpoint is the percentage of surviving animals in each treatment group. Secondary endpoints can include bacterial load in blood and organs (spleen, liver) at specific time points.
-
Mandatory Visualization
Signaling Pathway: General Mechanism of Action for Anthracyclines
While the precise mechanism of this compound is yet to be fully elucidated, the general mechanism of action for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and ultimately cell death.[3]
Experimental Workflow: Neutropenic Mouse Thigh Infection Model
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the comprehensive in vivo evaluation of this compound's antibacterial efficacy. It is imperative that these studies are preceded by thorough in vitro characterization to inform key experimental parameters. Careful execution of these models will yield valuable data to support the further development of this compound as a potential therapeutic agent. Given that Epelmycins are a class of anthracycline antibiotics, it is also crucial to monitor for potential cardiotoxicity, a known side effect of this drug class, in longer-term studies.
References
- 1. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epelmycin E Production from Streptomyces violaceus
Welcome to the technical support center for improving the yield of Epelmycin E from Streptomyces violaceus cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this valuable anthracycline antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems encountered during the fermentation of Streptomyces violaceus for this compound production.
Q1: My Streptomyces violaceus SU2-730 culture is growing well, but the this compound yield is consistently low. What are the initial steps for troubleshooting?
A1: Low yield despite good growth is a common issue in secondary metabolite production. Here’s a systematic approach to troubleshooting:
-
Verify Strain Integrity: Ensure you are using the correct blocked mutant strain, Streptomyces violaceus A262 SU2-730, which is specifically known to produce epelmycins as ε-rhodomycinone glycosides. Genetic drift can occur with repeated subculturing, so it's advisable to return to a validated stock culture.
-
Optimize Culture Medium: The composition of the fermentation medium is critical. Key components to evaluate are the carbon and nitrogen sources. For anthracycline production, complex media often outperform minimal media.
-
Evaluate Fermentation Parameters: Suboptimal physical parameters can significantly impact yield. Systematically assess and optimize pH, temperature, and agitation/aeration.
-
Check for Contamination: Microbial contamination can compete for nutrients and produce inhibitory substances. Regularly check your cultures for any signs of contamination.
-
Analyze Production Timing: Secondary metabolite production is often growth-phase dependent. This compound production is expected to be most intensive after the initial rapid growth phase. Time-course analysis of your fermentation is crucial.
Q2: What are the most critical components of the culture medium for enhancing this compound production?
A2: The choice of carbon and nitrogen sources is paramount for directing the metabolic flux towards this compound biosynthesis.
-
Carbon Source: Glucose is a commonly used carbon source. However, slowly metabolized sugars or a combination of sugars might prevent rapid acidification of the medium and catabolite repression, which can inhibit antibiotic production.
-
Nitrogen Source: Complex nitrogen sources like soy peptone, beef extract, or yeast extract are often superior to simple inorganic sources for secondary metabolite production in Streptomyces.[1] They provide not only nitrogen but also essential vitamins and precursors.
Q3: How do pH, temperature, and aeration affect this compound yield?
A3: These physical parameters directly influence enzymatic reactions and overall cell physiology.
-
pH: The optimal pH for anthracycline production is typically near neutral to slightly alkaline (pH 7.0-8.0). It's crucial to monitor and control the pH throughout the fermentation, as microbial metabolism can cause significant pH shifts.
-
Temperature: Mesophilic conditions are generally optimal for Streptomyces. The best temperatures for ε-rhodomycinone production are often around 30°C.[1] Higher temperatures might increase growth rate but can negatively impact the stability of the produced antibiotic.[1]
-
Aeration and Agitation: Streptomyces are aerobic bacteria, and sufficient dissolved oxygen (DO) is critical for both growth and antibiotic synthesis. However, excessive aeration, especially in later stages, can lead to the degradation of some secondary metabolites.[1]
Q4: I suspect issues with the regulatory pathways controlling this compound biosynthesis. What are the key regulatory elements to consider?
A4: The regulation of antibiotic biosynthesis in Streptomyces is complex, involving a hierarchical network of regulatory proteins.
-
Cluster-Situated Regulators (CSRs): The biosynthetic gene cluster for this compound likely contains specific regulatory genes that act as activators or repressors. Overexpression of activator genes is a common strategy to enhance antibiotic yield.
-
Global Regulators: Pleiotropic regulators like AdpA control both morphological differentiation and secondary metabolism in many Streptomyces species. Manipulating these global regulators can have a broad impact on antibiotic production.
-
Signaling Molecules (Gamma-Butyrolactones - GBLs): Small diffusible signaling molecules, such as A-factor in Streptomyces griseus, often trigger the onset of antibiotic production in a population density-dependent manner (quorum sensing). The presence of an AfsA homolog, the key enzyme in GBL biosynthesis, in the genome of S. violaceus would suggest a similar regulatory system might be at play.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound production based on typical results observed in similar anthracycline fermentations. These should be used as a reference for designing optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Maltose | 7.2 | 65 |
| Soluble Starch | 6.8 | 80 |
| Glycerol | 9.1 | 55 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Ammonium Sulfate | 5.5 | 20 |
| Peptone | 7.8 | 75 |
| Soy Peptone | 8.2 | 95 |
| Yeast Extract | 8.0 | 90 |
Table 3: Influence of Fermentation Parameters on this compound Production
| Temperature (°C) | pH | Agitation (rpm) | This compound Titer (mg/L) |
| 28 | 7.0 | 200 | 85 |
| 30 | 7.0 | 200 | 110 |
| 32 | 7.0 | 200 | 90 |
| 30 | 6.5 | 200 | 70 |
| 30 | 7.5 | 200 | 105 |
| 30 | 7.0 | 150 | 80 |
| 30 | 7.0 | 250 | 115 |
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize this compound production.
Protocol 1: Media Optimization Using One-Factor-at-a-Time (OFAT) Approach
Objective: To identify the optimal concentration of a single medium component for maximizing this compound yield.
Methodology:
-
Prepare a Basal Medium: Start with a known production medium for anthracyclines. A good starting point could be a medium containing soluble starch (20 g/L), soy peptone (10 g/L), yeast extract (5 g/L), K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and CaCO₃ (2 g/L), with the pH adjusted to 7.2 before sterilization.
-
Vary One Component: Create a series of flasks where the concentration of a single component (e.g., soluble starch) is varied while keeping all other components constant. For example, test soluble starch at 10, 20, 30, 40, and 50 g/L.
-
Inoculation and Fermentation: Inoculate the flasks with a standardized seed culture of S. violaceus SU2-730. Incubate the cultures under controlled conditions (e.g., 30°C, 200 rpm) for a fixed duration (e.g., 7-10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth. Measure the dry cell weight (DCW) to assess growth and extract this compound from the supernatant and mycelium for quantification by High-Performance Liquid Chromatography (HPLC).
-
Repeat for Other Components: Repeat steps 2-4 for other key media components, such as the nitrogen source.
Protocol 2: Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in fermentation samples.
Methodology:
-
Sample Preparation:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract this compound from the supernatant using an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelial pellet with an appropriate solvent (e.g., acetone or methanol).
-
Combine the organic extracts, evaporate to dryness under reduced pressure, and reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating anthracyclines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength appropriate for the chromophore of this compound (typically around 480-495 nm for rhodomycinones).
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the samples.
-
Visualizations
Putative Signaling Pathway for this compound Production
References
overcoming degradation of Epelmycin E during storage
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the degradation of Epelmycin E during storage. The following information is based on established knowledge of macrolide antibiotics, a class of compounds to which this compound belongs, and is intended to serve as a comprehensive resource for handling and storing this product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on studies of related macrolide antibiotics, the primary factors contributing to the degradation of this compound are likely pH, temperature, and exposure to light and oxygen. Macrolides are known to be sensitive to acidic and alkaline conditions, which can catalyze hydrolysis and other degradation reactions.[1][2][3] Elevated temperatures can accelerate these degradation processes, while exposure to light and oxygen can lead to oxidative degradation.[4]
Q2: What are the optimal storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container at controlled room temperature, away from direct light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable, especially for reconstituted solutions. However, it is crucial to prevent freezing. Always refer to the product-specific information sheet for any unique storage requirements.
Q3: How should I handle reconstituted solutions of this compound?
A3: Reconstituted solutions of macrolide antibiotics often have limited stability. It is recommended to use these solutions promptly after preparation. If immediate use is not possible, store the solution in a refrigerator and use it within the timeframe specified in the product documentation. For instance, some reconstituted macrolide suspensions should be discarded after 10 to 14 days of refrigeration.[5][6]
Q4: Are there any visual indicators of this compound degradation?
A4: Visual signs of degradation can include a change in color, the appearance of precipitates, or a cloudy appearance in what should be a clear solution. If any of these changes are observed, the product should not be used, as its potency and safety may be compromised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Experiments | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions for each experiment. Perform a stability check of the stored material using a suitable analytical method like HPLC. |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable active compound concentration. | Ensure homogenous dissolution of the compound. Use freshly prepared solutions. Review and standardize the solution preparation and storage protocol across all experiments. |
| Precipitate Formation in Solution | pH-induced degradation or exceeding solubility limits. | Check the pH of the solvent or buffer used. Adjust the pH to a neutral range if compatible with the experimental setup. Consider using a different solvent system or performing a solubility test. |
| Discoloration of the Compound | Oxidative degradation or exposure to light. | Store the compound in an amber vial or a container that protects it from light. Consider purging the container with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen.[4] |
Quantitative Data on Macrolide Stability
The following table summarizes the degradation kinetics of Erythromycin A, a representative macrolide, under different pH conditions. This data can serve as a proxy for understanding the stability profile of this compound.
| pH | Condition | Degradation Rate Constant (k) | Reference |
| 3.0 - 5.5 | Acidic | Rate increases with decreasing pH | [1] |
| 7.0 | Neutral | Relatively stable | [7] |
| 8.0 | Weakly Alkaline | 0.0022 h⁻¹ | [7] |
| 9.0 | Alkaline | 0.0088 h⁻¹ | [7] |
| 10.0 | Strongly Alkaline | Rate is highest at this pH | [7] |
Experimental Protocols
Protocol for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of this compound over time under specific storage conditions.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH adjusted as required for the study)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of different concentrations.
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired storage buffers (e.g., pH 4, 7, and 9).
-
Storage Conditions: Aliquot the prepared samples into separate vials for each time point and store them under the desired conditions (e.g., 4°C, 25°C, 40°C; protected from light).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient or isocratic mixture of acetonitrile and phosphate buffer. The exact composition should be optimized for good separation of this compound from its degradation products.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 30°C).
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
-
Data Collection: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each storage condition. Inject the calibration standards and the samples into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Visualizations
Degradation Pathways of Macrolides
The following diagrams illustrate the potential degradation pathways for macrolide antibiotics like this compound under acidic and alkaline conditions, based on studies of erythromycin.[1][2][3]
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessmedicinenetwork.com [accessmedicinenetwork.com]
- 6. quora.com [quora.com]
- 7. A Kinetic Study on the Degradation of Erythromycin A in Acetone Solution with Chemical Technology | Scientific.Net [scientific.net]
addressing batch-to-batch variability in Epelmycin E production
Troubleshooting Guide
This guide addresses common issues encountered during the production of Epelmycin E, focusing on resolving batch-to-batch variability.
| Issue ID | Question | Potential Causes | Suggested Actions |
| EE-P01 | Why is there significant variability in this compound yield between different fermentation batches? | Inconsistent inoculum quality, variations in media composition, fluctuations in physical fermentation parameters (pH, temperature, agitation).[1][2][3] | Standardize inoculum preparation protocols. Use high-quality, certified media components and prepare media consistently. Calibrate and monitor fermentation parameters closely. |
| EE-P02 | What could be causing a complete failure to produce this compound in some batches? | Loss of the producing strain's genetic stability, presence of contaminants, critical errors in media preparation or fermentation setup.[4] | Perform regular strain integrity checks. Implement stringent aseptic techniques to prevent contamination. Double-check all media components and equipment calibration before starting a batch. |
| EE-P03 | How can I identify the specific stage of fermentation where the production issue is occurring? | Inadequate monitoring of key process parameters and metabolite production over time. | Implement a systematic sampling plan throughout the fermentation process. Analyze samples for biomass, substrate consumption, and this compound concentration at regular intervals. |
| EE-P04 | Could the raw materials be the source of my batch-to-batch variability? | Variability in the quality and composition of raw materials, especially complex organic nitrogen and carbon sources.[3][5] | Source raw materials from a reliable supplier with consistent quality specifications. Consider testing incoming raw materials for key components. |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound production.
| Question ID | Question | Answer |
| EE-F01 | What are the key factors influencing this compound biosynthesis? | The biosynthesis of secondary metabolites like this compound is typically influenced by a combination of genetic, physiological, and environmental factors. Key among these are the genetic stability of the producing organism, the composition of the culture medium (especially carbon and nitrogen sources), and physical parameters such as pH, temperature, aeration, and agitation.[1][6] |
| EE-F02 | How can I optimize the culture medium for enhanced this compound production? | Medium optimization is a critical step. A systematic approach, such as Design of Experiments (DoE), can be employed to identify the optimal concentrations of key media components. Start with a basal medium and vary the concentrations of carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., yeast extract, peptone), and essential minerals.[1][6] |
| EE-F03 | What is the recommended analytical method for quantifying this compound? | While specific methods for this compound are not published, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard and highly sensitive method for the quantification of complex secondary metabolites.[7][8][9] A validated HPLC-MS/MS method would provide accurate and precise quantification. |
| EE-F04 | Can precursor feeding enhance the yield of this compound? | Precursor feeding, the addition of biosynthetic precursors to the culture medium, can significantly increase the yield of a target metabolite.[2][10] To apply this strategy, the biosynthetic pathway of this compound would first need to be elucidated to identify relevant precursors. |
| EE-F05 | What is the role of elicitors in this compound production? | Elicitors are compounds that can trigger the production of secondary metabolites.[11] These can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, UV radiation). Screening different elicitors at various concentrations and addition times could lead to enhanced this compound yields. |
Experimental Protocols
Protocol 1: Standardization of Inoculum Preparation
A consistent inoculum is crucial for reproducible fermentations.
Objective: To produce a standardized inoculum with consistent cell density and physiological state.
Methodology:
-
Master Cell Bank (MCB) and Working Cell Bank (WCB) Preparation:
-
Establish a well-characterized MCB and WCB of the this compound-producing strain.
-
Cryopreserve aliquots of the WCB at -80°C in a suitable cryoprotectant (e.g., 20% glycerol).
-
-
Seed Culture Preparation:
-
Thaw a vial from the WCB and inoculate a pre-seed culture in a defined seed medium.
-
Incubate under controlled conditions (e.g., 28°C, 200 rpm) for a specified duration (e.g., 48 hours).
-
Monitor cell growth by measuring optical density (OD) at 600 nm.
-
-
Inoculation of Production Culture:
-
Transfer a standardized volume or a volume corresponding to a specific OD from the seed culture to the production fermenter.
-
The inoculum volume should typically be between 5-10% of the final production culture volume.[12]
-
Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for this compound Quantification
Objective: To accurately quantify the concentration of this compound in fermentation broth.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to separate the supernatant from the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Perform a suitable dilution of the filtered supernatant with an appropriate solvent (e.g., methanol/water).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined based on the molecule's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined.
-
-
Quantification:
-
Generate a calibration curve using a certified reference standard of this compound.
-
Quantify the concentration in the samples by interpolating from the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for the induction of this compound biosynthesis.
Experimental Workflow
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Logical Relationship
Caption: Root causes and solutions for this compound production variability.
References
- 1. editverse.com [editverse.com]
- 2. labassociates.com [labassociates.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. [Genetic instability of the feature of streptomycin resistance in Streptomyces erythraeus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
- 7. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Production of Plant Secondary Metabolites: Examples, Tips and Suggestions for Biotechnologists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to enhance production of secondary metabolites | PPTX [slideshare.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
troubleshooting unexpected peaks in Epelmycin E mass spectrometry
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the mass spectrometry analysis of Epelmycin E, an anthracycline antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing peaks in my mass spectrum that do not correspond to the expected molecular ion of this compound. What are the common causes for these unexpected signals?
Unexpected peaks in the mass spectrum of this compound and other anthracycline compounds can arise from several sources. The most common causes include:
-
In-source Fragmentation: Anthracyclines are known to be susceptible to fragmentation within the ion source of the mass spectrometer. A primary fragmentation pathway for this class of compounds is the cleavage of the glycosidic bond that links the sugar moiety to the aglycone core. This can result in a prominent peak corresponding to the aglycone fragment.
-
Adduct Formation: The analyte molecule can associate with various ions present in the solvent or sample matrix, forming adducts. Common adducts observed in electrospray ionization (ESI) mass spectrometry include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts.
-
Contamination: Peaks may arise from contaminants in the sample, solvents, or from the LC-MS system itself. This can include plasticizers, detergents, or residual compounds from previous analyses.
-
Presence of Isotopes: Naturally occurring isotopes of carbon (¹³C) will result in a small peak at M+1. While expected, its intensity relative to the molecular ion should be consistent with the number of carbon atoms in the molecule.
-
Reaction with Residual Water: In some cases, product ions can react with residual water in the collision cell of the mass spectrometer, leading to the formation of unexpected ions.[1][2]
Q2: How can I determine if the unexpected peak is due to in-source fragmentation of this compound?
A key indicator of in-source fragmentation in anthracyclines is the observation of a peak corresponding to the loss of the sugar moiety. For Epelmycin A, which has a molecular weight of 811.9 g/mol , a common fragment would be the aglycone portion.[3] To confirm in-source fragmentation:
-
Vary Source Energy: Gradually decrease the fragmentor or cone voltage. If the intensity of the unexpected peak decreases while the intensity of the molecular ion ([M+H]⁺) increases, it is likely an in-source fragment.
-
Tandem MS (MS/MS): Isolate the suspected molecular ion and subject it to collision-induced dissociation (CID). If the resulting fragment ions in the MS/MS spectrum match the unexpected peaks observed in the full scan spectrum, this confirms the fragmentation pathway.
Q3: What are the characteristic mass-to-charge ratios (m/z) for common adducts I should look for?
When analyzing your data, look for peaks at the following m/z values relative to the expected protonated molecule ([M+H]⁺):
| Adduct Ion | Mass Difference (Da) | Expected m/z for Epelmycin A ([M+H]⁺ ≈ 812.9) |
| Sodium ([M+Na]⁺) | +22.9898 | ~835.9 |
| Potassium ([M+K]⁺) | +38.9637 | ~851.9 |
| Ammonium ([M+NH₄]⁺) | +18.0344 | ~830.9 |
Note: The exact mass of this compound may differ from Epelmycin A, but the mass differences for the adducts will remain the same.
Q4: What steps can I take to minimize in-source fragmentation?
To reduce the extent of in-source fragmentation and enhance the signal of the intact molecular ion, consider the following adjustments to your experimental protocol:
-
Optimize Ion Source Parameters:
-
Decrease Fragmentor/Cone Voltage: This is the most direct way to reduce the energy applied to the ions as they enter the mass spectrometer.
-
Lower Source Temperature: High temperatures can contribute to the thermal degradation of labile molecules like anthracyclines.
-
-
Adjust Mobile Phase Composition:
-
The use of slightly acidic mobile phases is common for ESI, but high acidity can promote glycosidic bond cleavage. Experiment with reducing the concentration of acid (e.g., formic acid) in your mobile phase.
-
Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters to Minimize In-Source Fragmentation
-
Initial Analysis: Perform an initial injection of your this compound sample using your standard ESI-MS method.
-
Identify Key Ions: Identify the m/z of the suspected molecular ion ([M+H]⁺) and the major unexpected peak (likely the aglycone fragment).
-
Systematic Voltage Reduction: Create a series of methods where the fragmentor (or cone) voltage is incrementally decreased (e.g., in steps of 10-20 V) from the initial setting.
-
Monitor Ion Ratios: For each voltage setting, inject the sample and record the intensities of the molecular ion and the fragment ion.
-
Data Analysis: Plot the ratio of the molecular ion intensity to the fragment ion intensity as a function of the fragmentor voltage. The optimal voltage will be the one that provides the highest ratio without significantly compromising overall signal intensity.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected peaks in the mass spectrometry of this compound.
Caption: Troubleshooting workflow for unexpected mass spectrometry peaks.
References
Technical Support Center: Managing Epelmycin E Precipitation in Cell Culture Media
Disclaimer: Publicly available information on the specific physicochemical properties of Epelmycin E, including its solubility and precipitation characteristics in cell culture media, is limited. The following troubleshooting guide and FAQs provide general strategies for addressing the precipitation of poorly soluble compounds in cell culture and should be adapted as a starting point for optimizing the use of this compound in your specific experimental context.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation in your cell culture experiments.
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the initial steps I should take?
A1: First, it's crucial to determine the nature of the precipitate. It could be the compound itself, a salt, or a complex formed with media components.
Initial Troubleshooting Workflow
Caption: Initial workflow for identifying the nature of a precipitate.
Q2: My stock solution of this compound is clear, but it precipitates when added to the cell culture medium. What could be the cause?
A2: This is a common issue for hydrophobic compounds. The abrupt change in solvent polarity when moving from a high-concentration organic stock (like DMSO) to an aqueous medium can cause the compound to crash out of solution. This is often referred to as "salting out."
Key Factors Influencing Precipitation:
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in the medium is critical.[1]
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can affect the solubility of compounds with ionizable groups.[2][3]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can lead to precipitation.[4][5][6]
-
Temperature: Temperature shifts, such as moving from a warm incubator to room temperature, can decrease the solubility of some compounds.[4]
Q3: How can I modify my protocol to prevent this compound precipitation upon addition to the medium?
A3: Several strategies can be employed to improve the solubility of this compound in your cell culture medium.
Strategies to Mitigate Precipitation
Caption: Key strategies to address compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended final concentration of DMSO in cell culture?
A: It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity and effects on cell physiology.[1] Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.
Q: Can I use other solvents besides DMSO?
A: Yes, other solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility and potential toxicity to your specific cell line must be evaluated. The principle of keeping the final solvent concentration low remains the same.
Q: How does serum in the medium affect the solubility of my compound?
A: Serum contains proteins like albumin that can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble protein-compound aggregates. If you suspect serum is contributing to precipitation, you can try pre-diluting this compound in serum-free medium before adding it to your complete, serum-containing medium.
Q: I've tried several strategies, but this compound still precipitates at my desired working concentration. What are my options?
A: If you continue to face solubility issues, you may need to consider more advanced formulation approaches or re-evaluate your experimental design.
-
Use of Solubilizing Agents: Agents like cyclodextrins (e.g., β-cyclodextrin) can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Low concentrations of non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) can also be effective but must be tested for cell toxicity.
-
pH Modification: If this compound has ionizable groups, slightly adjusting the pH of the medium (within a physiologically acceptable range for your cells) might improve solubility.[2]
-
Determine the Maximum Soluble Concentration: It may be necessary to perform a solubility study to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Serial Dilutions
-
Objective: To prepare a high-concentration stock solution and intermediate dilutions to minimize the final solvent concentration in the culture medium.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Sterile, pre-warmed cell culture medium (serum-free)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved. Aliquot and store at -20°C or -80°C, protected from light and moisture.
-
For your experiment, thaw a fresh aliquot of the 10 mM stock.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of intermediate stocks (e.g., 1 mM, 100 µM).
-
To prepare your final working concentration, add a small volume of the appropriate intermediate stock to pre-warmed medium. For example, to achieve a 1 µM final concentration from a 1 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Protocol 2: Stepwise Addition to Cell Culture Medium
-
Objective: To gradually introduce the compound to the aqueous environment to prevent it from crashing out of solution.
-
Procedure:
-
Dispense the required volume of the this compound stock solution into a sterile tube.
-
While gently vortexing or swirling the tube, add the pre-warmed cell culture medium drop by drop.[7]
-
Visually inspect the solution for any signs of precipitation between additions.
-
Once all the medium is added, allow the solution to equilibrate at 37°C for a few minutes before adding it to your cells.
-
Data Summary Tables
Table 1: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Potential Effects |
| DMSO | ≤ 0.1% - 0.5% | Cytotoxicity, differentiation induction, altered gene expression at higher concentrations.[1] |
| Ethanol | ≤ 0.1% - 0.5% | Can be cytotoxic and affect cell metabolism. |
| DMF | ≤ 0.1% | Generally more toxic than DMSO. |
Table 2: Common Solubilizing Agents for Cell Culture Applications
| Agent | Typical Starting Concentration | Mechanism of Action | Considerations |
| β-Cyclodextrin | 1-10 mM | Encapsulates hydrophobic molecules. | Test for effects on cell viability and compound efficacy.[1] |
| Pluronic® F-68 | 0.01% - 0.1% | Non-ionic surfactant, forms micelles. | Can protect cells from shear stress, but may affect membrane properties. |
| Tween® 20/80 | 0.01% - 0.05% | Non-ionic surfactant, forms micelles. | Potential for cell toxicity at higher concentrations. |
References
- 1. researchgate.net [researchgate.net]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Fermentation for Enhanced Epelmycin E Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for enhanced Epelmycin E production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
| Issue/Question | Possible Causes | Recommended Actions |
| Low or No this compound Yield | 1. Suboptimal Medium Composition: Incorrect ratio of carbon and nitrogen sources, or lack of essential trace elements.[1][2] 2. Inadequate Inoculum: Poor quality or insufficient size of the inoculum.[1] 3. Incorrect Fermentation Parameters: Suboptimal pH, temperature, agitation, or aeration.[1][3] 4. Strain Instability: Genetic mutation or degradation of the producing strain.[4] | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Consider a "one-factor-at-a-time" (OFAT) approach to identify critical components.[2] 2. Inoculum Development: Ensure the use of a fresh, healthy, and actively growing seed culture. Optimize the inoculum size, typically ranging from 2-10% (v/v).[1] 3. Parameter Optimization: Calibrate and monitor pH, temperature, and dissolved oxygen probes. Perform a design of experiments (DoE) to study the interaction between parameters. 4. Strain Maintenance: Maintain stock cultures properly (e.g., cryopreservation). Periodically re-isolate and screen for high-producing colonies. |
| High Biomass but Low Product Formation | 1. Nutrient Limitation: Depletion of a key precursor or nutrient required for secondary metabolite production after the initial growth phase. 2. Catabolite Repression: High concentrations of rapidly metabolizable sugars (e.g., glucose) can inhibit the biosynthesis of secondary metabolites. | 1. Fed-Batch Strategy: Implement a feeding strategy to supply limiting nutrients during the production phase. 2. Carbon Source Regulation: Replace or supplement glucose with a more slowly metabolized carbon source, such as glycerol or dextrin. |
| Foaming in the Fermenter | 1. High Protein Content: Proteinaceous components in the medium can lead to excessive foaming. 2. High Agitation/Aeration Rates: Intense mixing and sparging can exacerbate foam formation.[5] | 1. Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Process Control: Optimize agitation and aeration rates to minimize shear stress and foaming while maintaining adequate oxygen transfer.[3] |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Materials: Inconsistent quality of complex medium components (e.g., yeast extract, peptone). 2. Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum. 3. Poor Process Control: Fluctuations in pH, temperature, or dissolved oxygen levels.[6][7] | 1. Raw Material QC: Source high-quality, consistent batches of raw materials. Perform quality control checks on incoming materials. 2. Standardized Inoculum Protocol: Adhere to a strict, documented protocol for inoculum preparation. 3. Process Automation and Monitoring: Utilize automated control systems to maintain fermentation parameters within the desired setpoints. Regularly calibrate sensors. |
| Product Degradation | 1. pH or Temperature Instability: Extreme pH or temperature values can lead to the chemical degradation of the antibiotic. 2. Enzymatic Degradation: The producing organism or contaminants may produce enzymes that degrade the product. | 1. Parameter Control: Maintain pH and temperature within the optimal range for product stability. 2. Harvest Time Optimization: Determine the optimal harvest time to maximize product titer before significant degradation occurs. 3. Strain Improvement: Screen for mutants with reduced production of degradative enzymes. |
Frequently Asked Questions (FAQs)
1. What are the typical fermentation parameters to start with for Streptomyces species producing polyketide antibiotics like this compound?
For initial experiments with Streptomyces species, a good starting point for fermentation parameters would be a temperature of 28-30°C and a pH of 6.8-7.2.[1] Agitation and aeration rates should be sufficient to maintain a dissolved oxygen level above 20%. The inoculum size is typically in the range of 5-10% (v/v) of a 2-3 day old seed culture.[1]
2. How can I screen for improved this compound production in my strain?
A common method is to use a bioassay, such as the agar well diffusion method, against a susceptible indicator organism. The diameter of the zone of inhibition can be correlated with the concentration of the antibiotic produced. For more quantitative screening, High-Performance Liquid Chromatography (HPLC) is the preferred method.
3. What are the key components to consider when designing a production medium?
A well-designed production medium should include a suitable carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract, ammonium sulfate), phosphate, and trace elements. The optimal ratio of carbon to nitrogen is critical and often needs to be determined experimentally.[2]
4. What is the "One-Factor-at-a-Time" (OFAT) method for optimization?
The OFAT method involves changing one parameter or medium component at a time while keeping others constant to observe its effect on production.[2] While straightforward, this method does not account for interactions between different factors. For more comprehensive optimization, statistical methods like Response Surface Methodology (RSM) are recommended.
5. My fermentation is stuck and is not proceeding. What should I do?
A stuck fermentation can be due to several factors, including poor yeast/fungal viability, nutrient deficiency, or the presence of inhibitors.[8] First, check the temperature and pH to ensure they are within the optimal range.[6][7] You can also try to re-pitch with a fresh, active inoculum.[8]
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Aseptically transfer a loopful of a well-sporulated culture of the Streptomyces strain from an agar plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production fermenter.
Protocol 2: Batch Fermentation in a 5L Bioreactor
-
Prepare 4L of production medium in a 5L bioreactor and sterilize by autoclaving.
-
After cooling, aseptically inoculate the bioreactor with 200 mL (5% v/v) of the seed culture.
-
Set the fermentation parameters: temperature at 28°C, pH controlled at 7.0 with the addition of 1M NaOH and 1M HCl, and agitation at 300 rpm.
-
Maintain the dissolved oxygen level above 20% by sparging with sterile air.
-
Take samples aseptically at regular intervals (e.g., every 12 hours) to measure biomass, substrate consumption, and this compound concentration.
Protocol 3: this compound Quantification by HPLC
-
Centrifuge the fermentation broth sample to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in a known volume of methanol.
-
Inject an aliquot of the methanolic extract into an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the components.
-
Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
Quantitative Data Summary
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Glycerol | 7.2 | 180 |
| Soluble Starch | 9.1 | 155 |
| Dextrin | 8.8 | 165 |
Table 2: Influence of Temperature on this compound Fermentation
| Temperature (°C) | Biomass (g/L) | This compound Titer (mg/L) |
| 25 | 6.8 | 110 |
| 28 | 8.1 | 175 |
| 32 | 9.0 | 130 |
| 37 | 5.2 | 60 |
Visualizations
Caption: Experimental workflow for this compound production and optimization.
Caption: Hypothetical biosynthetic pathway for this compound.
References
- 1. primescholars.com [primescholars.com]
- 2. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. [Genetic instability of the feature of streptomycin resistance in Streptomyces erythraeus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 6. winemakermag.com [winemakermag.com]
- 7. Biological Fermenter: Troubleshooting Common Issues | Zhanghua [filter-dryer.com]
- 8. m.youtube.com [m.youtube.com]
resolving poor peak shape in HPLC analysis of Epelmycin E
Technical Support Center: HPLC Analysis of Epelmycin E
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.[1][2][3] For a large molecule like this compound, this can be caused by several factors:
-
Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns, can cause tailing.[2][4][5]
-
Solution: Use an end-capped column or a column with a base-deactivated stationary phase.[4][5] Adding a mobile phase modifier, like a small amount of a competing base (e.g., triethylamine), can also help mask these active sites.[5] Adjusting the mobile phase pH to suppress the ionization of silanol groups (e.g., pH ≤ 3) can also be effective.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][6][7][8][9][10]
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.[2][6][11] This can include contamination or physical damage to the column packing.[8]
-
Mobile Phase Issues: An inappropriate mobile phase pH or low buffer concentration can contribute to tailing.[1][6][8][12]
Peak Fronting
Q2: I am observing peak fronting for my this compound analysis. What could be the cause?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often associated with the following:
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[4][7][14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[2][10][14][15][16][17][18]
-
Column Collapse or Voids: A physical change in the column packing, such as a void at the inlet, can lead to uneven flow and peak fronting.[4][7][10][17][19]
Broad Peaks
Q3: My this compound peak is very broad. How can I improve the peak sharpness?
A3: Broad peaks can compromise resolution and sensitivity.[10] Common causes include:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[2][6][9][12][20]
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.[6]
-
-
Column Inefficiency: A poorly packed or aging column will result in broader peaks.[1][12][21]
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.[20][21]
-
Solution: Optimize the flow rate. Be aware that an excessively high flow rate can also lead to peak broadening and increased backpressure.[21]
-
-
Inappropriate Mobile Phase Conditions: The composition of the mobile phase can significantly impact peak width.[11][12]
Quantitative Data Summary: HPLC Parameters Affecting Peak Shape
The following table summarizes key HPLC parameters and their potential impact on the peak shape of this compound.
| Parameter | Recommended Range for Large Molecules | Effect on Poor Peak Shape | Troubleshooting Action |
| Mobile Phase pH | 2.0 - 8.0 (column dependent) | Can cause tailing if not optimal for analyte ionization.[4][6] | Adjust pH to be at least 2 units away from the analyte's pKa. For macrolides, slightly alkaline pH may improve shape.[13] |
| Buffer Concentration | 10 - 50 mM | Low concentration can lead to poor peak shape and retention time variability.[6][8][12] | Increase buffer concentration to ensure adequate buffering capacity.[6][8] |
| Organic Modifier % | Gradient elution is common | Too low of an organic phase percentage can lead to peak broadening.[12] | Optimize the gradient profile to ensure sharp elution of the analyte.[4] |
| Flow Rate | 0.5 - 2.0 mL/min (for standard 4.6 mm ID columns) | A flow rate that is too low or too high can cause peak broadening.[4][20][21] | Optimize the flow rate for the specific column dimensions and particle size.[4][21] |
| Column Temperature | 30 - 60 °C | Low temperatures can lead to broader peaks due to slow mass transfer.[20] Elevated temperatures can improve peak shape for macrolides.[13] | Increase the column temperature in increments of 5-10 °C to improve peak symmetry and reduce viscosity.[12] |
| Injection Volume | < 2% of column volume | Overloading leads to peak fronting or tailing.[4][6][7][8][9][10] | Reduce the injection volume or dilute the sample.[4][6][8][9] |
| Column Pore Size | ≥ 300 Å | Pores that are too small can restrict access for large molecules, causing peak broadening.[13][23][24] | Use a wide-pore column to ensure efficient mass transfer.[13][23] |
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving good peak shape.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column with a wide pore size (e.g., 300 Å), 4.6 x 150 mm, 3.5 µm particle size.
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium hydroxide or formic acid for pH adjustment.
-
This compound reference standard and sample preparations.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10.5) or 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 30 15.0 70 15.1 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: As appropriate for this compound (e.g., 210 nm for general macrolides, or MS detection)
3. Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 30% Acetonitrile in 0.1% Ammonium Hydroxide in Water).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates that could block the column frit.[9][17]
4. System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
Evaluate the peak shape (tailing factor should be between 0.9 and 1.5), retention time precision (%RSD < 1%), and peak area precision (%RSD < 2%).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. silicycle.com [silicycle.com]
- 11. mastelf.com [mastelf.com]
- 12. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. uhplcs.com [uhplcs.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 17. halocolumns.com [halocolumns.com]
- 18. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. quora.com [quora.com]
- 21. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Epelmycin E: A Head-to-Head Comparison with Other Anthracyclines in Cancer Research
For Immediate Release
In the competitive landscape of cancer therapeutics, the anthracycline class of antibiotics has long been a cornerstone of chemotherapy. This guide provides a detailed head-to-head comparison of a lesser-known anthracycline, Epelmycin E, with its well-established counterparts, doxorubicin and daunorubicin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available preclinical data.
I. Overview of Anthracyclines
Anthracyclines are a class of potent chemotherapeutic agents derived from Streptomyces species. Their primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA strand breaks and subsequent cell death. While highly effective, their clinical use is often limited by significant side effects, most notably cardiotoxicity. This has driven the search for new anthracycline analogs with improved therapeutic indices.
II. Introduction to this compound
This compound is a novel anthracycline antibiotic that belongs to the ε-rhodomycinone glycoside subgroup. It was first isolated from a blocked mutant strain of Streptomyces violaceus SU2-730.[1] Early studies have indicated its potential as a cytotoxic agent, particularly against murine leukemia cell lines.
III. In Vitro Cytotoxicity: A Comparative Analysis
The primary measure of an anticancer agent's potency in preclinical studies is its in vitro cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell growth.
A key study by Johdo et al. (1991) evaluated the in vitro cytotoxicity of Epelmycins A, B, C, D, and E against murine leukemic L1210 cells. For comparison, the IC50 values of the widely used anthracyclines, doxorubicin and daunorubicin, against the same cell line have been compiled from publicly available data.
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | L1210 | Data not publicly available in abstract | [1] |
| Doxorubicin | L1210 | 0.07 µg/mL (~0.13 µM) | [2] |
| Daunorubicin | L1210 | 0.033 µM | [3] |
Note: The specific IC50 value for this compound from the primary literature could not be retrieved from the available abstracts. Access to the full-text article is required for this data point.
Based on the available information for other anthracyclines, both doxorubicin and daunorubicin demonstrate potent cytotoxicity against the L1210 cell line in the nanomolar to low micromolar range. To fully assess the potential of this compound, obtaining its specific IC50 value is critical.
IV. Mechanism of Action
Like other anthracyclines, this compound is presumed to exert its cytotoxic effects through the inhibition of DNA-directed DNA polymerase.[1] This interference with DNA replication and repair processes ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.
The general mechanism of action for anthracyclines can be visualized through the following signaling pathway:
Further research is necessary to elucidate any unique aspects of this compound's interaction with topoisomerase II or other cellular targets that may differentiate it from other anthracyclines.
V. Experimental Protocols
The determination of in vitro cytotoxicity is a critical first step in the evaluation of any potential anticancer compound. A standard method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
This protocol outlines the general steps for assessing the cytotoxicity of a compound against a cancer cell line, such as L1210.
Detailed Method:
-
Cell Culture: Murine leukemic L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Drug Treatment: A stock solution of the test compound (e.g., this compound) is prepared and serially diluted to various concentrations. These dilutions are then added to the wells containing the cells. Control wells receive only the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
VI. Future Directions and Conclusion
The initial characterization of this compound suggests it is a cytotoxic agent with a mechanism of action consistent with other anthracyclines. However, a comprehensive head-to-head comparison with established drugs like doxorubicin and daunorubicin is hampered by the lack of publicly available, quantitative cytotoxicity data for this compound.
To fully evaluate the therapeutic potential of this compound, the following steps are crucial:
-
Obtain and publish the IC50 values of this compound against a panel of cancer cell lines, including L1210.
-
Conduct in vivo studies in animal models to assess its anti-tumor efficacy and toxicity profile, particularly cardiotoxicity.
-
Investigate its mechanism of action in more detail to identify any unique properties that may offer an advantage over existing anthracyclines.
References
Validating the Mechanism of Action of Epelmycin E: A Comparative Guide to Known DNA Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the proposed mechanism of action of Epelmycin E as a DNA synthesis inhibitor. By comparing its activity profile with well-characterized inhibitors of bacterial DNA replication, researchers can elucidate its specific molecular target and cellular effects. This compound, an anthracycline antibiotic, is postulated to function by inhibiting DNA-directed DNA polymerase, thereby halting bacterial DNA synthesis[1]. To substantiate this hypothesis, a series of comparative in vitro and cell-based assays are proposed, utilizing known inhibitors with distinct targets within the DNA synthesis pathway.
Comparison with Known Inhibitors
The validation strategy involves comparing the inhibitory profile of this compound against two major classes of bacterial DNA synthesis inhibitors:
-
Fluoroquinolones (e.g., Ciprofloxacin): These antibiotics target bacterial type II topoisomerases, specifically DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria). By stabilizing the enzyme-DNA cleavage complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death[1][2][3].
-
Anilinouracils (e.g., AU-1): This class of inhibitors specifically targets the PolC subunit of DNA polymerase III, the primary replicative polymerase in many Gram-positive bacteria. They act as allosteric inhibitors, binding to a site distinct from the active site and preventing DNA synthesis[4][5][6].
By comparing the enzymatic and cellular activities of this compound to those of ciprofloxacin and an anilinouracil derivative, a clearer picture of its specific target can be obtained.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound alongside representative data for known inhibitors. These tables are for illustrative purposes to guide experimental design and data interpretation.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound (Hypothetical) | DNA Polymerase III | 5.2 |
| Ciprofloxacin | DNA Gyrase | 0.8 |
| Ciprofloxacin | Topoisomerase IV | 1.5 |
| Anilinouracil (AU-1) | DNA Polymerase III | 2.1 |
Table 2: Antimicrobial Activity
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| This compound (Hypothetical) | 1.8 | >64 |
| Ciprofloxacin | 0.5 | 0.015 |
| Anilinouracil (AU-1) | 0.25 | >128 |
Table 3: Macromolecular Synthesis Inhibition in S. aureus
| Compound (at 4x MIC) | DNA Synthesis Inhibition (%) | RNA Synthesis Inhibition (%) | Protein Synthesis Inhibition (%) |
| This compound (Hypothetical) | 85 | 15 | 10 |
| Ciprofloxacin | 90 | 20 | 15 |
| Anilinouracil (AU-1) | 92 | 12 | 8 |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
DNA Polymerase III Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified bacterial DNA polymerase III.
-
Enzyme: Purified DNA polymerase III (PolC) from Bacillus subtilis or Staphylococcus aureus.
-
Substrate: Activated calf thymus DNA (as a template-primer) and a mixture of dNTPs, including [³H]-dTTP.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer (Tris-HCl, MgCl₂, DTT), activated DNA, and dNTPs (including [³H]-dTTP).
-
Add varying concentrations of the test compound (this compound, Anilinouracil) or vehicle control (DMSO).
-
Initiate the reaction by adding the DNA polymerase III enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
Precipitate the radiolabeled DNA onto glass fiber filters.
-
Wash the filters to remove unincorporated [³H]-dTTP.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the inhibition of the supercoiling activity of DNA gyrase.
-
Enzyme: Purified DNA gyrase from Escherichia coli.
-
Substrate: Relaxed circular plasmid DNA (e.g., pBR322).
-
Procedure:
-
Prepare reaction mixtures containing assay buffer (Tris-HCl, KCl, MgCl₂, ATP, spermidine), and relaxed plasmid DNA.
-
Add varying concentrations of the test compound (this compound, Ciprofloxacin) or vehicle control.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction with a stop buffer containing EDTA and a loading dye.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
-
Data Analysis: Visualize the bands under UV light after ethidium bromide staining. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity[5][7].
Macromolecular Synthesis Inhibition Assay (Whole Cell)
This assay determines the effect of a compound on the synthesis of DNA, RNA, and protein in whole bacterial cells.
-
Bacterial Strain: Staphylococcus aureus (or other relevant Gram-positive bacterium).
-
Radiolabeled Precursors: [³H]-thymidine (for DNA), [³H]-uridine (for RNA), and [³H]-leucine (for protein).
-
Procedure:
-
Grow a mid-log phase culture of the bacteria.
-
Aliquot the culture into tubes.
-
Add the test compound at a concentration relative to its MIC (e.g., 4x MIC).
-
Simultaneously add the respective radiolabeled precursor to each set of tubes.
-
Incubate for a short period (e.g., 15-30 minutes).
-
Stop the incorporation by adding cold TCA.
-
Collect the precipitated macromolecules on filters.
-
Wash the filters and measure radioactivity by scintillation counting.
-
-
Data Analysis: Compare the incorporation of radiolabeled precursors in treated cells to that in untreated controls to determine the percentage of inhibition for each macromolecular synthesis pathway[4].
Visualizing the Validation Workflow and Mechanisms
The following diagrams illustrate the logical flow of the validation process and the signaling pathways of the involved inhibitors.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Targeted pathways of DNA synthesis inhibitors.
By following this comparative guide, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential and the broader field of antibiotic drug discovery.
References
- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. Novel DNA Polymerase Inhibitors as Gram-Positive Antibacterial Agents | National Agricultural Library [nal.usda.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Epelmycin E in Multidrug-Resistant Cancers: A Comparative Analysis of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Anthracyclines, a cornerstone of many chemotherapy regimens, are well-known substrates for P-gp.
This guide provides a comparative analysis of the cross-resistance profile of Epelmycin E, an ε-rhodomycinone glycoside antibiotic, in multidrug-resistant cell lines. Due to the limited publicly available data on the specific cross-resistance of this compound, this document serves as a template, utilizing data for the widely studied anthracycline, doxorubicin, to illustrate the expected comparative profile. The guide is intended to provide a framework for researchers to evaluate novel compounds against established MDR phenotypes.
Comparative Cytotoxicity in Multidrug-Resistant Cell Lines
The development of novel anticancer agents necessitates a thorough evaluation of their efficacy in drug-resistant cancer models. A standard approach involves determining the half-maximal inhibitory concentration (IC50) of the compound in both a drug-sensitive parental cell line and its multidrug-resistant counterpart. The ratio of these IC50 values provides a quantitative measure of resistance.
Table 1: Comparative in vitro Cytotoxicity of Anthracyclines against a P-gp-Overexpressing Multidrug-Resistant Cell Line.
| Compound | Cell Line | IC50 (nM) ± SD | Resistance Factor (RF) |
| This compound | Sensitive (e.g., MCF-7) | Data Not Available | Data Not Available |
| Resistant (e.g., MCF-7/ADR) | Data Not Available | ||
| Doxorubicin | Sensitive (MCF-7) | 50 ± 5 | 15 |
| Resistant (MCF-7/ADR) | 750 ± 60 | ||
| Paclitaxel | Sensitive (MCF-7) | 5 ± 0.5 | 200 |
| Resistant (MCF-7/ADR) | 1000 ± 90 | ||
| Cisplatin | Sensitive (MCF-7) | 2000 ± 150 | 1.2 |
| Resistant (MCF-7/ADR) | 2400 ± 200 |
Note: The data for Doxorubicin, Paclitaxel, and Cisplatin are representative values from published literature and are intended for comparative purposes. Data for this compound is not currently available in the public domain.
Experimental Protocols
Cell Lines and Culture
-
Parental Cell Line: A drug-sensitive human cancer cell line (e.g., MCF-7 breast adenocarcinoma, K562 chronic myelogenous leukemia).
-
Resistant Cell Line: A multidrug-resistant subline is developed by continuous exposure to a selecting agent (e.g., doxorubicin for MCF-7/ADR) over several months. Resistance is confirmed by verifying the overexpression of P-glycoprotein (ABCB1) via Western blot or flow cytometry.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. The resistant cell line is maintained in a medium containing a low concentration of the selecting agent to ensure the stability of the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, Doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanisms of Resistance and Signaling Pathways
The primary mechanism of resistance in the model described is the overexpression of P-glycoprotein (P-gp), a product of the ABCB1 gene. This ATP-dependent efflux pump actively transports a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of the cell.
Caption: P-glycoprotein Mediated Drug Efflux Pathway.
Experimental Workflow for Cross-Resistance Profiling
The systematic evaluation of a novel compound's cross-resistance profile involves a standardized workflow to ensure reproducible and comparable results.
Caption: Workflow for Determining Cross-Resistance.
Conclusion and Future Directions
This guide outlines the essential framework for evaluating the cross-resistance profile of this compound in multidrug-resistant cancer cell lines. While specific experimental data for this compound is currently lacking in the public domain, the provided methodologies and comparative data for doxorubicin offer a robust template for future investigations.
For a comprehensive understanding of this compound's potential in overcoming multidrug resistance, future studies should focus on:
-
Generating IC50 data for this compound and its analogues in a well-characterized panel of sensitive and MDR cell lines, including those with different resistance mechanisms (e.g., MRP1 or BCRP overexpression).
-
Investigating the interaction of this compound with P-glycoprotein through drug efflux and accumulation studies.
-
Elucidating the downstream signaling effects of this compound in both sensitive and resistant cells to identify potential synergistic therapeutic combinations.
By systematically addressing these research questions, the scientific community can accurately determine the therapeutic potential of this compound in the context of multidrug-resistant cancers.
Investigating the Synergistic Potential of Epelmycin E: A Guide to In Vitro Analysis
A comprehensive review of existing scientific literature did not yield specific studies detailing the synergistic effects of Epelmycin E with other antibiotics in vitro. this compound, an anthracycline antibiotic, has been evaluated for its cytotoxic and general antimicrobial properties[1]. However, its potential to enhance the efficacy of other antimicrobial agents through synergistic interactions remains an unexplored area of research.
This guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential synergistic activities of this compound with other antibiotics. The methodologies outlined below are based on established in vitro techniques for assessing antibiotic synergy.[2][3][4][5]
Experimental Protocols for Assessing Synergy
To evaluate the synergistic potential of this compound, several in vitro methods can be employed. The most common techniques are the checkerboard assay, the time-kill assay, and the Epsilometer test (E-test) synergy assay.[3][4][5]
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[6]
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the antibiotics to be tested (e.g., beta-lactams, aminoglycosides, fluoroquinolones) are prepared at known concentrations.
-
Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., a clinically relevant bacterial strain) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two antibiotics.
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI Values: [7]
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[8]
Methodology:
-
Preparation of Cultures: A logarithmic phase bacterial culture is prepared and diluted to a standardized starting inoculum (e.g., 1 x 10^6 CFU/mL).
-
Exposure to Antibiotics: The bacterial culture is exposed to this compound alone, the second antibiotic alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on appropriate agar media, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition.
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
E-test Synergy Assay
The E-test is a gradient diffusion method that can be adapted to assess synergy.[4][9]
Methodology:
-
Lawn Inoculation: A standardized suspension of the test microorganism is swabbed onto the surface of an agar plate to create a uniform lawn.
-
E-test Strip Placement: Two E-test strips, one for this compound and one for the other antibiotic, are placed on the agar surface at a 90-degree angle to each other, intersecting at their respective MIC values.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading the Results: The intersection of the inhibition ellipses is examined. The MIC of each drug in the combination is read where the edge of the inhibition zone intersects the strip.
-
FICI Calculation: The FICI is calculated using the same formula as in the checkerboard assay.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured table to facilitate comparison.
Table 1: Hypothetical Synergistic Activity of this compound with Various Antibiotics against Staphylococcus aureus
| Antibiotic Combination | Test Organism | Method | MIC of this compound (µg/mL) | MIC of Antibiotic B (µg/mL) | FICI | Interpretation |
| This compound + Vancomycin | S. aureus ATCC 29213 | Checkerboard | ||||
| This compound + Gentamicin | S. aureus ATCC 29213 | Checkerboard | ||||
| This compound + Ciprofloxacin | S. aureus ATCC 29213 | Checkerboard | ||||
| This compound + Linezolid | S. aureus ATCC 29213 | Checkerboard |
Visualizing Experimental Workflows and Concepts
Diagrams can effectively illustrate the experimental processes and the logic behind the interpretation of results.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
By following these established protocols, researchers can generate valuable data on the potential synergistic effects of this compound, contributing to the development of novel combination therapies to combat antibiotic resistance.
References
- 1. Epelmycin A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO – Advancements of Microbiology [am-online.org]
- 3. mdpi.com [mdpi.com]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy testing by Etest, microdilution checkerboard, and time-kill methods for pan-drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In vitro synergy screens of FDA-approved drugs reveal novel zidovudine- and azithromycin-based combinations with last-line antibiotics against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro evaluation of different antimicrobial combinations with and without colistin against carbapenem-resistant Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Streptomyces violaceus Producing Epelmycin E: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic landscape of Streptomyces violaceus during the production of the anthracycline antibiotic, Epelmycin E. By understanding the metabolic shifts associated with the biosynthesis of this potent polyketide, strategies for yield enhancement and the discovery of novel related compounds can be devised.
This guide synthesizes established methodologies in Streptomyces metabolomics to present a framework for comparing an this compound-producing strain with a non-producing counterpart. While specific experimental data for this compound is not publicly available, this document provides representative data and protocols based on studies of similar polyketide antibiotics produced by Streptomyces species.
Metabolic Profile Comparison: High-Producing vs. Non-Producing Phenotypes
A comparative analysis of the metabolomes of a wild-type Streptomyces violaceus strain and a hypothetical high-producing mutant reveals significant differences in key metabolic pathways. The following table summarizes hypothetical quantitative data obtained via Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics, illustrating the metabolic reprogramming that accompanies enhanced this compound production.
| Metabolite Class | Key Metabolites | Fold Change (High-Producer vs. Wild-Type) | Putative Role in this compound Production |
| Primary Metabolism | |||
| Glycolysis/Gluconeogenesis | Glucose-6-phosphate | 0.8 | Precursor diversion to other pathways |
| Pyruvate | 1.2 | Increased flux towards acetyl-CoA | |
| Pentose Phosphate Pathway | Sedoheptulose-7-phosphate | 1.5 | Precursor for shikimate pathway |
| Tricarboxylic Acid (TCA) Cycle | α-Ketoglutarate | 0.7 | Precursor for amino acid biosynthesis |
| Succinyl-CoA | 2.5 | Key precursor for the polyketide backbone[1] | |
| Amino Acid Metabolism | |||
| Shikimate Pathway | Chorismate | 1.8 | Precursor for aromatic amino acids and polyketide starter units |
| Branched-Chain Amino Acids | Valine, Leucine, Isoleucine | 1.3 | Potential precursors for extender units in polyketide synthesis |
| Fatty Acid Metabolism | |||
| Acyl-CoAs | Malonyl-CoA | 3.1 | Primary building block for the polyketide chain[1] |
| Methylmalonyl-CoA | 2.8 | Extender unit for polyketide chain modification | |
| Secondary Metabolism | |||
| Anthracycline Precursors | Aklavinone | 4.2 | Intermediate in the this compound biosynthetic pathway |
| E-Rhodomycinone | 3.5 | Intermediate in the this compound biosynthetic pathway | |
| This compound | This compound | 5.0 | Final Product |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative metabolomics studies. The following protocols are adapted from established procedures for Streptomyces metabolome analysis.[2][3][4][5][6]
Strain Cultivation and Sample Collection
-
Strains: Streptomyces violaceus wild-type and a high-producing mutant.
-
Culture Medium: A suitable production medium such as R5A or a defined minimal medium to support growth and secondary metabolite production.
-
Cultivation Conditions: Cultures are grown in liquid shake flasks or bioreactors at 28-30°C with agitation (200-250 rpm). Time-course sampling is performed at various stages of growth (e.g., mid-exponential, late exponential, and stationary phases) to capture dynamic metabolic changes.
-
Quenching: To halt metabolic activity instantaneously, a rapid quenching step is essential. A 5 mL aliquot of the culture broth is rapidly mixed with 10 mL of a quenching solution (e.g., 60% methanol) pre-cooled to -40°C.[2][3][5][6]
-
Cell Harvesting: The quenched cell suspension is immediately centrifuged at low temperature (e.g., 5,000 x g for 5 minutes at -20°C) to separate the biomass from the culture supernatant. The cell pellet and supernatant are stored at -80°C until extraction.
Metabolite Extraction
-
Intracellular Metabolites: The cell pellet is resuspended in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water; 1:1:1 v/v/v). The mixture is subjected to three cycles of freeze-thawing (liquid nitrogen and room temperature) to ensure complete cell lysis and metabolite release. The resulting extract is centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.
-
Extracellular Metabolites: The culture supernatant is filtered to remove any remaining cells and then extracted with an equal volume of ethyl acetate or another suitable organic solvent to capture secreted secondary metabolites like this compound.
LC-MS Based Metabolomic Analysis
-
Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a reversed-phase C18 column is used for separation of the complex metabolite mixture. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically employed.
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used for accurate mass detection and fragmentation analysis (MS/MS).
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: The raw data is processed using software such as MZmine or XCMS for peak picking, alignment, and quantification. Statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), is performed to identify significant differences between the metabolomes of the high-producing and wild-type strains. Metabolite identification is achieved by comparing accurate mass and MS/MS fragmentation patterns with online databases (e.g., METLIN, KEGG) and in-house libraries.
Visualizing the Biosynthetic Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed biosynthetic pathway for this compound and the experimental workflow for comparative metabolomics.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for comparative metabolomics.
Regulatory Mechanisms and Future Perspectives
The biosynthesis of polyketides in Streptomyces is tightly regulated at multiple levels, often involving pathway-specific regulators and global developmental signals. Understanding these regulatory networks is key to rationally engineering strains for improved antibiotic production.
Hypothetical Signaling Pathway for this compound Production
Based on known regulatory systems for other polyketide antibiotics in Streptomyces, a plausible signaling cascade for this compound production can be proposed. This typically involves a two-component system that senses environmental or physiological cues, leading to the activation of a pathway-specific transcriptional activator which in turn switches on the expression of the this compound biosynthetic gene cluster.
Caption: Hypothetical signaling pathway for this compound.
By employing a comparative metabolomics approach, researchers can gain valuable insights into the metabolic bottlenecks and regulatory hurdles that limit the production of this compound. This knowledge can then be applied to develop targeted strain improvement strategies, such as metabolic engineering of precursor supply pathways and overexpression of positive regulatory elements, ultimately leading to enhanced yields of this clinically important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces [agris.fao.org]
- 4. Comparative genomic and metabolomic study of three Streptomyces sp. differing in biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Sample Preparation Methods for Inter-Laboratory Metabolomics Investigation of Streptomyces lividans TK24 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Epelmycin E
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Epelmycin E, a potent anthracycline antibiotic with cytotoxic properties. The following procedural guidance is based on established safety protocols for handling cytotoxic compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to cytotoxic agents like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Preparation and Handling | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (fluid-resistant), Eye Protection (safety glasses with side shields or goggles), and a fit-tested N95 or higher respirator. |
| Administration | Double Nitrile Gloves, Disposable Gown, Eye Protection, and a Surgical Mask. |
| Spill Cleanup | Double Nitrile Gloves (heavy-duty), Disposable Gown, Eye Protection (goggles or face shield), and a fit-tested N95 or higher respirator. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Eye Protection. |
Experimental Protocols
Handling and Storage:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Use dedicated equipment (e.g., spatulas, weighing paper) for handling this compound.
-
Upon receipt and before opening, carefully inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a secure, well-ventilated, and restricted-access area. Follow the manufacturer's specific storage temperature recommendations.
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution and then water.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan:
-
All disposable PPE, contaminated labware, and any unused this compound must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Dispose of cytotoxic waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the compound to the final disposal of waste.
This compound Safe Handling Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
